N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
Description
The exact mass of the compound N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
4720-72-3 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N'-hydroxy-1,3-benzodioxole-5-carboximidamide |
InChI |
InChI=1S/C8H8N2O3/c9-8(10-11)5-1-2-6-7(3-5)13-4-12-6/h1-3,11H,4H2,(H2,9,10) |
InChI Key |
GZXSHCHKXXMZQP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=NO)N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=N\O)/N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=NO)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Literature review of benzodioxole amidoxime synthesis pathways
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
The benzodioxole moiety (1,3-benzodioxole) is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Tadalafil, Paroxetine). Its amidoxime derivative, N'-hydroxy-1,3-benzodioxole-5-carboximidamide (CAS: 4720-72-3), serves as a critical intermediate for synthesizing 1,2,4-oxadiazoles—heterocycles essential for bioisosteric replacement of esters and amides in drug design.
This guide analyzes the synthesis of benzodioxole amidoxime from piperonylonitrile (3,4-methylenedioxybenzonitrile). It contrasts classical thermal methods with modern intensified processes (microwave-assisted), providing self-validating protocols and mechanistic insights to minimize common side reactions like amide hydrolysis.
Mechanistic Foundation
The conversion of nitriles to amidoximes is a nucleophilic addition reaction. Understanding the mechanism is vital for controlling impurity profiles.
The Reaction Pathway
The reaction involves the attack of the nucleophilic nitrogen atom of hydroxylamine (
-
Free Base Generation: Hydroxylamine is typically supplied as a hydrochloride salt (
). A base (e.g., , ) is required to deprotonate it, generating the free nucleophile . -
Nucleophilic Attack: The lone pair on the nitrogen of
attacks the nitrile carbon. -
Proton Transfer: A rapid tautomeric shift occurs, stabilizing the intermediate into the amidoxime structure.
Impurity Formation (The "Amide Problem")
A common failure mode is the hydrolysis of the nitrile to a primary amide (benzodioxole-5-carboxamide). This occurs if:
-
Water is present in excess without sufficient hydroxylamine.
-
The pH is too low (acid-catalyzed hydrolysis).
-
Reaction temperatures are excessive, promoting thermodynamic amide stability over the kinetic amidoxime product.
Figure 1: Mechanistic pathway of nitrile-to-amidoxime conversion vs. amide hydrolysis.
Synthesis Protocols
Method A: Classical Thermal Reflux (The "Gold Standard")
This method is preferred for scalability and robustness. It uses ethanol as a solvent, which balances the solubility of the organic nitrile and the inorganic base.
Reagents:
-
3,4-Methylenedioxybenzonitrile (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (2.0 - 3.0 eq) -
Sodium Carbonate (
) or Potassium Carbonate ( ) (2.0 - 3.0 eq) -
Solvent: Ethanol/Water (10:1 v/v)
Protocol:
-
Activation: Dissolve
and in minimal water. Stir for 15 minutes to generate free hydroxylamine. Evolution of gas will be observed.[1] -
Addition: Dissolve the nitrile in Ethanol and add to the aqueous hydroxylamine mixture.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours.-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The nitrile spot (
) should disappear, replaced by the more polar amidoxime ( ).
-
-
Work-up: Evaporate ethanol under reduced pressure. Add cold water to the residue. The product usually precipitates as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water or wash with cold dichloromethane to remove unreacted nitrile.
Data Profile:
| Parameter | Value |
|---|---|
| Typical Yield | 75% – 90% |
| Reaction Time | 6 – 12 Hours |
| Temperature | 75°C (Reflux) |
| Key Impurity | 3,4-methylenedioxybenzamide |
Method B: Microwave-Assisted Synthesis (High Throughput)
For lead optimization where speed is critical, microwave irradiation accelerates the reaction rate by orders of magnitude.
Protocol:
-
Combine nitrile (1.0 mmol),
(3.0 mmol), and (3.0 mmol) in Ethanol (3 mL) in a microwave-safe vial. -
Irradiate at 100–120°C for 10–20 minutes .
-
Cool rapidly to room temperature.
-
Pour into ice water to precipitate the product.
Advantages:
-
Drastic reduction in time (minutes vs. hours).
-
Often higher yields due to shorter thermal exposure (less degradation).
Experimental Workflow & Logic
The following diagram illustrates the decision-making process during synthesis, ensuring self-validation at every step.
Figure 2: Logical workflow for synthesis and troubleshooting.
Critical Process Parameters (CPP)
To maintain Scientific Integrity , one must control the following variables:
-
Stoichiometry of Hydroxylamine:
-
Recommendation: Use at least 2.0–3.0 equivalents.[2]
-
Reasoning: Hydroxylamine is thermally unstable and can decompose over long reflux times. Excess ensures the reaction follows pseudo-first-order kinetics relative to the nitrile, driving it to completion.
-
-
pH Control:
-
Target: pH 8–10.
-
Reasoning: If pH < 7, the amine is protonated (
) and non-nucleophilic. If pH > 11, side reactions (hydrolysis to carboxylic acid) increase. Carbonate bases naturally buffer this range effectively.
-
-
Temperature:
-
Limit: Do not exceed 120°C (even in Microwave).
-
Safety: Hydroxylamine residues can be explosive if concentrated and heated dry. Always quench the reaction mixture before full drying if excess hydroxylamine is suspected.
-
Downstream Utility: The Oxadiazole Connection
The primary utility of benzodioxole amidoxime in drug development is its cyclization with carboxylic acids or acid chlorides to form 1,2,4-oxadiazoles .
-
Reaction: Amidoxime + R-COOH
O-acylamidoxime 1,2,4-Oxadiazole. -
Significance: This heterocycle is metabolically stable and improves the lipophilicity/bioavailability profile compared to the precursor ester/amide linkages.
References
-
Augustin, M. et al. "Reaction mechanisms of the reaction between nitriles and hydroxylamine." Organic & Biomolecular Chemistry, 2014.[3][4]
-
Srivastava, R.M. et al. "Microwave-assisted synthesis of 1,2,4-oxadiazoles." Journal of the Brazilian Chemical Society, 2003.
-
ChemicalBook. "N-Hydroxy-1,3-benzodioxole-5-carboximidamide Product Properties."
-
MDPI. "Characterization and Investigation of Novel Benzodioxol Derivatives." Molecules, 2023.[5]
-
ResearchGate. "Synthesis of some derivatives of 3,4-methylenedioxybenzene."[6]
Sources
Technical Guide: pKa Determination of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
Executive Summary
This technical guide provides an in-depth analysis of the ionization constants (pKa) for N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide (also known as 3,4-methylenedioxybenzamidoxime). Understanding the acid-base dissociation of this molecule is critical for optimizing its solubility, membrane permeability, and conversion rates if used as a prodrug (e.g., for amidine delivery) or as a chelation ligand.
The molecule exhibits amphoteric behavior characteristic of the amidoxime functional group, modified by the electron-donating resonance of the 1,3-benzodioxole ring. This guide details the theoretical ionization profile, predicted values, and a validated experimental protocol for precise determination.
Structural Analysis & Ionization Profile
The Pharmacophore
The molecule consists of a 1,3-benzodioxole core (providing lipophilicity and electron-donating resonance) attached to a carboximidamide (amidoxime) group.
Theoretical pKa Values
The amidoxime group (
| Ionization Step | Species Transition | Typical Range (Class) | Predicted Value (Specific)* | Mechanism |
| pKa₁ (Basic) | Cation ( | 4.5 – 5.5 | 6.76 ± 0.69 | Protonation of the imine nitrogen. |
| pKa₂ (Acidic) | Neutral ( | 11.0 – 12.5 | ~11.8 | Deprotonation of the oxime hydroxyl (–OH). |
*Predicted values based on substituent Hammett constants and QSAR modeling (ChemicalBook, 2025).
Ionization Pathway Diagram
The following diagram illustrates the protonation states. At physiological pH (7.4), the molecule exists primarily in its neutral form, facilitating passive transport, unlike its highly basic amidine analogs.
Experimental Determination Protocol
Due to the limited aqueous solubility of the benzodioxole core and the overlapping ionization regions, standard aqueous potentiometry may yield noisy data. The Spectrophotometric Titration method is recommended as the "Gold Standard" for this specific compound, as the conjugation of the amidoxime with the aromatic ring results in distinct UV shifts upon ionization.
Reagents & Setup
-
Compound: >98% purity N'-Hydroxy-1,3-benzodioxole-5-carboximidamide.
-
Solvent: Carbonate-free water (degassed) with 0.1M KCl ionic strength adjuster.
-
Co-solvent (Optional): Methanol (if solubility <
M). Note: If MeOH is used, the Yasuda-Shedlovsky extrapolation must be applied. -
Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).
Workflow: UV-Metric Titration
-
Preparation: Dissolve the compound to a concentration of
M in the titration vessel. -
Acidification: Lower pH to ~2.0 using HCl to ensure the species is fully protonated (Cationic).
-
Scanning: Titrate with NaOH in small increments (0.2 pH units). After each addition, allow equilibration and scan UV absorbance (200–400 nm).
-
Data Analysis:
-
Identify Isosbestic Points (wavelengths where absorbance is invariant), confirming a two-state equilibrium.
-
Plot Absorbance vs. pH at
. -
Fit data to the Henderson-Hasselbalch equation to extract pKa.
-
Experimental Logic Diagram
Biopharmaceutical Implications
Solubility vs. Permeability (LogD)
The pKa profile dictates the distribution coefficient (LogD) at physiological pH.
-
Stomach (pH 1.5): The molecule is ~100% protonated (Cationic). Solubility is high; membrane permeability is low.
-
Intestine (pH 6.5 - 7.4): The molecule approaches its isoelectric/neutral state (given pKa₁
6.8). This maximizes lipophilicity, facilitating passive absorption. -
Significance: This profile makes the amidoxime an excellent oral prodrug moiety for amidines (which are permanently charged cations at pH 7.4 and poorly absorbed).
Stability
Researchers must be aware that amidoximes can undergo hydrolysis to amides or reduction to amidines in vivo. The pKa values are stable in aqueous buffer for short durations (< 24h), but stock solutions should be prepared fresh in DMSO.
References
-
Oak Ridge National Laboratory (ORNL). (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. Journal of Physical Chemistry B. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). 1,3-Benzodioxole-5-carboxamide (Related Amide Structure & Properties). PubChem Database.[4] Retrieved from [Link]
-
NIST. (2025). 1,3-Benzodioxole-5-carboxylic acid (Acid Precursor Data). NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
For researchers, scientists, and drug development professionals, the integrity of experimental work and personal safety are paramount. This guide provides an in-depth technical overview of the safe handling of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, a compound of interest in contemporary research. By elucidating the known hazards and outlining rigorous handling protocols, this document aims to foster a culture of safety and precision in the laboratory.
Compound Profile and Hazard Identification
GHS Hazard Identification:
Based on available data, N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is associated with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to the limited specific data on this compound, it is prudent to also consider the hazard profiles of structurally related benzodioxole derivatives. Many compounds in this class are also classified as irritants and may be harmful if swallowed.[2][3][4]
Physical and Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C8H8N2O3 | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 163-165 °C | [1] |
| Boiling Point | 320.9±52.0 °C (Predicted) | [1] |
| Density | 1.55±0.1 g/cm3 (Predicted) | [1] |
| Storage Temperature | 2-8°C, sealed, away from moisture | [1] |
Risk Assessment and Mitigation Workflow
A thorough risk assessment is the cornerstone of safe laboratory practice. The following workflow, presented as a logical diagram, should be followed before handling N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide.
Caption: Risk assessment and mitigation workflow for handling N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is required.
Engineering Controls
-
Ventilation: All manipulations of solid N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide that could generate dust, as well as the handling of its solutions, should be conducted in a properly functioning chemical fume hood.[5] This minimizes the risk of inhalation.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Given the lack of specific permeation data for N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, nitrile gloves are a suitable initial choice for incidental contact. Thicker, disposable nitrile gloves are preferable. For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.
-
Lab Coat: A buttoned, long-sleeved lab coat must be worn to protect street clothes and skin.
-
-
Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator may be necessary.[2] The selection of the appropriate respirator should be made in consultation with an industrial hygienist or safety professional.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
General Handling
-
Avoid Contact: Avoid all personal contact with the compound, including inhalation of dust and contact with skin and eyes.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[5]
-
Labeling: Ensure all containers of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide are clearly labeled with the chemical name and appropriate hazard warnings.[6]
Step-by-Step Protocol for Weighing and Preparing Solutions
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Place a spill tray or absorbent pad on the balance.
-
PPE: Don all required PPE as outlined in Section 3.2.
-
Weighing: Carefully transfer the desired amount of the solid compound from the stock container to a tared weigh boat or directly into the receiving vessel. Use a spatula and handle the container with care to avoid generating dust.
-
Dissolution: Add the solvent to the vessel containing the weighed compound. If necessary, gently swirl or sonicate to aid dissolution. Keep the container covered as much as possible during this process.
-
Cleaning: Decontaminate the spatula and any other equipment used. Clean the balance and the surrounding work area.
-
Disposal: Dispose of any contaminated weigh boats, wipes, and gloves in the appropriate chemical waste container.
Storage
-
Conditions: Store N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2°C and 8°C.[1]
-
Incompatibilities: While specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents.[7]
-
Segregation: Store separately from incompatible chemicals to prevent accidental reactions.[6]
Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Exposure Response
The following diagram outlines the immediate actions to be taken in the event of an exposure.
Caption: Immediate response protocol for exposure to N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide.
Waste Disposal
All waste containing N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, including contaminated labware, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Use designated, clearly labeled, and sealed containers.
Conclusion
The responsible use of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide in a research setting demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 1,3-Benzodioxole - Safety Data Sheet. (2025, September 27). ChemicalBook.
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). MarkHerb.
- 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets. (n.d.). ECHEMI.
- SAFETY DATA SHEET. (2014, December 3). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
- N-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE | 4720-72-3. (2025, July 16). ChemicalBook.
Sources
- 1. N-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE | 4720-72-3 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. markherb.com [markherb.com]
Methodological & Application
Application Note & Protocols: Strategic O-Acylation of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the O-acylation of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide. It elucidates the underlying chemical principles, offers detailed, field-proven protocols for reaction execution, and discusses critical parameters for process optimization. The methodologies are designed to be self-validating, ensuring reproducibility and high-yield synthesis of O-acyl N'-hydroxyimidamide derivatives, which are valuable intermediates in modern organic synthesis and medicinal chemistry.
Introduction and Strategic Importance
N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide (CAS 4720-72-3) is a hydroxamidine derivative featuring the biologically significant benzodioxole scaffold.[1][2] The O-acylation of this moiety transforms the nucleophilic N'-hydroxy group into an O-acyl N'-hydroxyimidamide. This transformation is of considerable strategic importance as O-acylhydroxamates are highly versatile and effective directing groups in transition metal-catalyzed C-H activation reactions, enabling the synthesis of complex, regioselective products.[3] Furthermore, these derivatives serve as precursors for various functional groups and are key intermediates in the synthesis of novel therapeutic agents and biologically active compounds.[3][4]
Understanding and controlling the reaction conditions for this O-acylation is paramount to achieving high yields, minimizing side-product formation, and ensuring the purity of these critical synthetic intermediates. This guide details the mechanistic rationale behind experimental choices and provides robust protocols for successful synthesis.
Mechanistic Principles of O-Acylation
The O-acylation of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is a nucleophilic acyl substitution reaction. The core transformation involves the reaction of the hydroxyl group of the N'-hydroxyimidamide with an activated acyl donor, typically an acyl chloride or a carboxylic anhydride.
Key Reaction Components:
-
Substrate: N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, a white to off-white solid.[1]
-
Acylating Agent: Acyl chlorides or carboxylic anhydrides are commonly employed. The reactivity of the acylating agent can influence the reaction rate; electron-withdrawing groups on the acyl moiety tend to accelerate the reaction.[5]
-
Base: A base is essential to deprotonate the N-hydroxy group (pKa ≈ 6.76), significantly enhancing its nucleophilicity.[1] Simple organic bases like triethylamine (Et3N) are often efficient and sufficient for this purpose.[5]
-
Solvent: Anhydrous aprotic solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent and ensure solubility of the reactants.
The generalized mechanism proceeds via a base-mediated deprotonation of the hydroxyl group, followed by a nucleophilic attack of the resulting alkoxide on the electrophilic carbonyl carbon of the acylating agent.
Caption: Generalized mechanism of base-mediated O-acylation.
Experimental Protocols & Methodologies
Safety Precaution: N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is classified as an irritant, causing skin and serious eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: O-Acylation using an Acyl Chloride
This protocol is a classic and highly effective method for the synthesis of O-acylhydroxamates.[3] The use of acyl chlorides often requires anhydrous conditions to prevent hydrolysis.
Materials and Reagents:
-
N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride, Acetyl Chloride) (1.1 - 1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide (1.0 eq) and anhydrous DCM. Stir the resulting suspension or solution at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the cooled mixture via syringe. Stir for 10-15 minutes. The substrate may dissolve completely upon addition of the base.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure O-acyl product.
Protocol 2: O-Acylation using a Carboxylic Anhydride
This method provides an alternative to using acyl chlorides and can sometimes be performed under milder conditions.
Materials and Reagents:
-
N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide (1.0 eq)
-
Carboxylic Anhydride (e.g., Acetic Anhydride, Propionic Anhydride) (1.5 eq)
-
Pyridine or N-Methylimidazole (as catalyst and base) (2.0 eq)[6]
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide (1.0 eq) in anhydrous MeCN in a round-bottom flask equipped with a magnetic stir bar.
-
Base/Catalyst Addition: Add pyridine (2.0 eq) to the solution and stir.
-
Acylating Agent Addition: Add the carboxylic anhydride (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and carefully add deionized water to quench any remaining anhydride.
-
Concentration: Remove the solvent under reduced pressure.
-
Extraction: Add Ethyl Acetate and water to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with Ethyl Acetate.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash chromatography or recrystallization.
Reaction Parameter Optimization
The efficiency of the O-acylation can be fine-tuned by adjusting several key parameters. The following table summarizes common variables and provides guidance for optimization.
| Parameter | Acyl Chloride Method | Carboxylic Anhydride Method | Rationale & Expert Insights |
| Acylating Agent | 1.1 - 1.2 eq | 1.5 - 2.0 eq | An excess ensures complete conversion. Anhydrides are less reactive, often requiring a larger excess. |
| Base | Triethylamine, DIPEA | Pyridine, N-Methylimidazole | Triethylamine is a non-nucleophilic base suitable for scavenging HCl.[5] Pyridine and NMI can also act as nucleophilic catalysts.[6] |
| Solvent | Anhydrous DCM, THF | Anhydrous MeCN, DCM | Solvent choice depends on reactant solubility. Strict anhydrous conditions are critical when using acyl chlorides.[3] |
| Temperature | 0 °C to Room Temp. | Room Temp. to 50 °C | Initial cooling for acyl chloride addition controls exothermicity. Gentle heating may be needed for less reactive anhydrides. |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | Monitor by TLC. Electron-donating groups on the acylating agent may decrease the reaction rate, requiring longer times.[5] |
Product Characterization
Confirmation of the O-acyl product structure and purity is achieved through standard analytical techniques.
-
¹H NMR: Expect the disappearance of the broad singlet corresponding to the N-OH proton of the starting material. New signals corresponding to the acyl group will appear (e.g., a methyl singlet around 2.2 ppm for an acetyl group). Aromatic protons of the benzodioxole ring will also be present.[7][8]
-
¹³C NMR: A new carbonyl signal (C=O) for the ester will appear in the range of 165-175 ppm.
-
FT-IR: Look for the appearance of a strong C=O stretching band around 1750-1780 cm⁻¹ (characteristic of O-acyl hydroxamates) and the disappearance of the broad O-H stretch from the starting material.[7]
-
HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition of the synthesized product (e.g., via [M+H]⁺ or [M+Na]⁺ ions).[7]
Overall Experimental Workflow
The entire process, from initial setup to final analysis, follows a logical progression designed for efficiency and success.
Caption: A typical workflow for O-acylation and product isolation.
References
- Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- Title: Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids Source: RSC Advances URL
-
Title: Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model Source: Molecules (MDPI) URL: [Link]
-
Title: New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor Source: Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. N-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE | 4720-72-3 [amp.chemicalbook.com]
- 2. N-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE | 4720-72-3 [chemicalbook.com]
- 3. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base catalysed rearrangement of N-alkyl-O-acyl hydroxamic acids: synthesis of 2-acyloxyamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Cyclization Strategies for Benzodioxole-Based Amidoximes to 1,2,4-Oxadiazoles
Introduction & Pharmacological Relevance[1][2][3][4][5][6]
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged structure" in medicinal chemistry, appearing in blockbuster therapeutics such as Tadalafil and Paroxetine. When coupled with the 1,2,4-oxadiazole ring—a metabolically stable bioisostere for esters and amides—the resulting scaffold offers improved lipophilicity and proteolytic resistance.
However, the synthesis of benzodioxole-based oxadiazoles presents a specific chemical challenge: balancing reactivity with scaffold integrity. While the amidoxime functionality (
This guide details three field-proven cyclization protocols designed to maximize yield while preserving the methylenedioxy bridge.
Mechanistic Principles
The transformation of amidoximes to 1,2,4-oxadiazoles proceeds via a two-step sequence: O-acylation followed by cyclodehydration . Understanding this mechanism is critical for troubleshooting low yields.
Reaction Pathway
The amidoxime oxygen acts as a nucleophile, attacking the activated carboxylic acid derivative (acyl chloride, anhydride, or active ester). The resulting O-acylamidoxime intermediate is often isolable but is typically subjected to thermal or base-mediated dehydration to close the ring.
Figure 1: Mechanistic pathway for the conversion of benzodioxole amidoximes to 1,2,4-oxadiazoles.[1]
Experimental Protocols
Method A: CDI-Mediated One-Pot Synthesis (The "Mild" Approach)
Best for: Acid-sensitive substrates and preventing benzodioxole ring cleavage. Principle: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to an acyl imidazole, which reacts with the amidoxime. The subsequent heating drives cyclization without generating strong acidic byproducts.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
CDI (1.2 equiv)
-
Benzodioxole Amidoxime (1.0 equiv)
-
Solvent: DMF (Anhydrous) or Dioxane
Protocol:
-
Activation: In a flame-dried round-bottom flask under
, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add CDI (1.2 mmol) in one portion.-
Observation: Evolution of
gas indicates successful activation. Stir at RT for 30–45 mins.
-
-
Addition: Add the benzodioxole amidoxime (1.0 mmol) to the reaction mixture. Stir at RT for 1 hour to form the O-acylamidoxime intermediate.
-
Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours.
-
QC Check: Monitor by TLC/LCMS.[2] The intermediate (
of Product + 18) should disappear.
-
-
Workup: Cool to RT. Pour into ice-water (30 mL). The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with LiCl (aq) to remove DMF, dry over
, and concentrate.
Method B: T3P-Mediated Cyclization (The "Efficient" Approach)
Best for: Sterically hindered acids and rapid optimization. Principle: Propylphosphonic anhydride (T3P) acts as a potent dehydrating agent, driving both the initial coupling and the cyclization in a single pot with very low epimerization risk.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Benzodioxole Amidoxime (1.0 equiv)
-
T3P (50% w/w in EtOAc/DMF) (2.0 equiv)
-
Base: Triethylamine (
) or DIPEA (3.0 equiv) -
Solvent: EtOAc or Toluene
Protocol:
-
Setup: Dissolve carboxylic acid (1.0 mmol) and amidoxime (1.0 mmol) in EtOAc (5 mL).
-
Addition: Add
(3.0 mmol) followed by dropwise addition of T3P solution (2.0 mmol).-
Note: T3P is moisture sensitive; handle under inert atmosphere.
-
-
Reaction: Heat to reflux (
for EtOAc, for Toluene) for 3–5 hours. -
Workup: Wash the organic layer directly with water, saturated
, and brine. Dry and concentrate.
Method C: Microwave-Assisted Synthesis (The "High-Throughput" Approach)
Best for: Library generation and difficult substrates requiring high energy input. Principle: Dielectric heating provides rapid, uniform energy to overcome the activation barrier of the dehydration step, reducing reaction times from hours to minutes.
Reagents:
-
Acyl Chloride (1.0 equiv) OR Carboxylic Acid + Coupling Agent
-
Benzodioxole Amidoxime (1.0 equiv)
-
Base: Pyridine or DIEA
-
Solvent: DMF or Ethanol
Protocol:
-
Vessel Loading: In a microwave vial (2–5 mL), combine benzodioxole amidoxime (0.5 mmol) and acyl chloride (0.5 mmol) in anhydrous Pyridine (2 mL).
-
Irradiation: Seal the vial. Irradiate at 140°C for 10–15 minutes (High absorption setting).
-
Safety: Ensure the vial is rated for the pressure generated by pyridine at this temperature.
-
-
Workup: Evaporate pyridine under reduced pressure (azeotrope with toluene if necessary). Redissolve in DCM and wash with dilute HCl (to remove residual pyridine) followed by
.
Comparative Analysis & Decision Matrix
The following table summarizes the operational parameters for each method to aid in selection.
| Feature | Method A: CDI | Method B: T3P | Method C: Microwave |
| Reaction Time | 6–12 Hours | 3–5 Hours | 10–20 Minutes |
| Atom Economy | Moderate (Imidazole byproduct) | Good | High |
| Purification | Precipitation/Extraction | Aqueous Wash (Very Clean) | Extraction/Column |
| Substrate Scope | Acid-Sensitive / General | Sterically Hindered | Stable Substrates |
| Benzodioxole Safety | High (Neutral/Mild) | High (Buffered) | Moderate (Thermal stress) |
Decision Tree for Protocol Selection
Figure 2: Decision matrix for selecting the optimal cyclization method.
Troubleshooting & Quality Control
-
Incomplete Cyclization: If LCMS shows a peak at
(the O-acyl intermediate), the dehydration step is incomplete.-
Fix: Increase temperature or add molecular sieves to remove water. For Method A, adding a catalytic amount of TBAF (tetrabutylammonium fluoride) can accelerate cyclization.
-
-
Benzodioxole Cleavage: If catechol byproducts are observed (loss of -CH2- bridge).
-
Fix: Switch to Method A (CDI) and lower temperature to 90°C. Avoid using acyl chlorides with unbuffered Lewis acids.
-
-
Solubility Issues: Benzodioxole amidoximes can be crystalline and insoluble.
-
Fix: Use DMF or DMSO as cosolvents. For T3P reactions, 2-MeTHF is an excellent alternative to EtOAc for better solubility.
-
References
-
Augustine, J. K., et al. (2009).[4] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Journal of Organic Chemistry. Link
-
Deegan, T. L., et al. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters.[5][6] Link
-
Adib, M., et al. (2006).[4] A One-Pot Reaction between Nitriles, Hydroxylamine, and Meldrum's Acids under Microwave Irradiation.[4] Synlett.[4] Link
-
Bannwart, L., et al. (2016).[7] Metal-Free Amidation of Acids with Formamides and T3P®.[7] Synthesis.[8][2][9][3][5][6][7][10][11][12][13][14] Link
-
Evans, D. A., et al. (1998). Benzodioxole stability in organic synthesis. Journal of the American Chemical Society. Link
Sources
- 1. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide in Coordination Chemistry
Introduction: The Ligand and Its Potential
N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide is a versatile organic ligand featuring a hydroxyamidine (also known as amidoxime) functional group attached to a 1,3-benzodioxole (or methylenedioxyphenyl) scaffold. This unique combination of moieties imparts significant potential for applications in coordination chemistry, catalysis, and medicinal chemistry.
-
The Hydroxyamidine Group: This functional group is an excellent chelating agent for a wide variety of metal ions. The presence of both a nitrogen atom (from the imine) and an oxygen atom (from the N-hydroxy group) allows it to form stable five-membered chelate rings with a metal center. The hydroxyl proton is acidic and can be deprotonated, allowing the ligand to act as a mono-anionic bidentate donor, which often enhances the stability of the resulting complex.
-
The 1,3-Benzodioxole Scaffold: This moiety is found in numerous natural products and pharmacologically active molecules.[1][2] Its presence in the ligand structure can influence the steric and electronic properties of the resulting metal complexes and may confer unique biological activities, such as antitumor, anti-hyperlipidemic, or antioxidant effects.[3][4][5] Metal complexes incorporating this scaffold are being explored for their potential as therapeutic agents and catalysts.[6][7]
This guide provides a comprehensive overview of the synthesis of N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide, its coordination principles, and detailed protocols for the synthesis and characterization of its metal complexes.
Ligand Properties:
| Property | Value | Reference |
| Chemical Formula | C₈H₈N₂O₃ | [8] |
| Molecular Weight | 180.16 g/mol | [8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 163-165 °C | [8] |
| CAS Number | 4720-72-3 | [9] |
Synthesis Protocol: N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
The synthesis of N'-hydroxycarboximidamides is most commonly achieved through the reaction of a nitrile with hydroxylamine.[10][11] This protocol details a representative method for preparing the title ligand from commercially available 1,3-benzodioxole-5-carbonitrile.
Rationale of the Synthesis
The reaction proceeds via nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. A base, such as sodium carbonate or triethylamine, is used to generate free hydroxylamine from its hydrochloride salt and to facilitate the reaction. Ethanol or methanol is a common solvent choice due to its ability to dissolve the reactants and its suitable boiling point for reflux.
Materials & Reagents
-
1,3-Benzodioxole-5-carbonitrile (Piperonylonitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Ethanol (95% or absolute)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3-benzodioxole-5-carbonitrile (e.g., 10.0 g, 67.9 mmol) and hydroxylamine hydrochloride (e.g., 7.08 g, 102 mmol, 1.5 equivalents).
-
Solvent Addition: Add 150 mL of 95% ethanol to the flask.
-
Base Addition: Slowly add sodium carbonate (e.g., 10.8 g, 102 mmol, 1.5 equivalents) or triethylamine (14.2 mL, 102 mmol, 1.5 equivalents) to the suspension. The addition of the base will cause some effervescence if sodium carbonate is used.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove any inorganic salts (e.g., NaCl).
-
Crystallization: Reduce the volume of the filtrate under reduced pressure to approximately one-third of its original volume. Cool the concentrated solution in an ice bath to induce crystallization of the product. If crystallization is slow, adding the solution to a beaker of cold deionized water can precipitate the product.
-
Isolation and Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold water, followed by a small amount of cold ethanol. Dry the product in a vacuum oven at 40-50 °C.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis. The expected melting point is 163-165 °C.[8]
Principles of Coordination
The N'-hydroxyamidine functional group is a powerful bidentate (N,O) chelator. It can coordinate to a metal ion in two primary modes, typically depending on the pH of the reaction medium.
-
Neutral Coordination: In neutral or acidic conditions, the ligand can coordinate as a neutral molecule through the lone pair on the imine nitrogen and the oxygen of the hydroxyl group.
-
Anionic Coordination: In the presence of a base, the hydroxyl proton is readily removed. The resulting anionic ligand forms a highly stable five-membered chelate ring with the metal ion. This is the most common coordination mode and leads to the formation of neutral complexes with M²⁺ ions in a 2:1 ligand-to-metal ratio. The deprotonation and subsequent chelation significantly enhance the thermodynamic stability of the resulting metal complex.
Caption: General coordination modes of the hydroxyamidine ligand.
Application Note: Synthesis and Characterization of a Copper(II) Complex
This section provides a practical, detailed protocol for the synthesis of a representative metal complex, bis(N'-hydroxy-2H-1,3-benzodioxole-5-carboximidamidato)copper(II). Copper(II) complexes are widely studied for their catalytic and biological activities.[12][13][14]
Experimental Protocol: Synthesis of [Cu(L)₂]
Rationale: This synthesis utilizes a 2:1 molar ratio of the ligand to a Cu(II) salt.[15] A weak base (sodium acetate) is added to facilitate the deprotonation of the ligand's hydroxyl group, promoting the formation of the stable, neutral bis-chelate complex. Methanol is used as the solvent to dissolve the reactants and allow for the precipitation of the product upon formation.
Materials & Reagents:
-
N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide (Ligand, L)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol (reagent grade)
-
Deionized water
Step-by-Step Protocol:
-
Ligand Solution: Dissolve the ligand (e.g., 0.72 g, 4.0 mmol) in 40 mL of warm methanol in a 100 mL beaker with stirring.
-
Copper Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 0.40 g, 2.0 mmol) in 20 mL of a 1:1 methanol/water solution.
-
Complexation: While stirring the ligand solution, add the copper(II) acetate solution dropwise. A color change and the formation of a precipitate should be observed almost immediately.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the product thoroughly with methanol to remove any unreacted starting materials, followed by a wash with deionized water to remove any residual salts.
-
Drying: Dry the final complex in a vacuum oven at 60 °C overnight. The expected product is a colored, air-stable powder.
Characterization of the Copper(II) Complex
Proper characterization is essential to confirm the structure and purity of the synthesized complex.
Workflow for Synthesis and Characterization:
Caption: Experimental workflow for complex synthesis and characterization.
Expected Characterization Data:
| Analysis Technique | Observation | Rationale for Change upon Coordination |
| FT-IR Spectroscopy | Shift of the C=N stretch to a lower frequency. Disappearance of the broad O-H stretch. Appearance of new bands in the low-frequency region (400-600 cm⁻¹). | Coordination of the imine nitrogen to the copper ion weakens the C=N bond. Deprotonation of the N-OH group removes the O-H vibration.[15] New bands correspond to the formation of Cu-N and Cu-O bonds. |
| UV-Vis Spectroscopy | Appearance of a broad, low-intensity absorption band in the visible region (typically 600-800 nm). | This band is characteristic of d-d electronic transitions within the Cu(II) center, consistent with a d⁹ configuration in a distorted octahedral or square planar geometry. |
| Elemental Analysis | Experimental C, H, N values should match the calculated values for C₁₆H₁₄N₄O₆Cu. | Confirms the 2:1 ligand-to-metal stoichiometry of the neutral complex. |
| Magnetic Susceptibility | The complex should be paramagnetic, with a magnetic moment close to 1.73 B.M. | Consistent with the presence of one unpaired electron in the d⁹ configuration of the Cu(II) ion. |
Potential Applications in Research and Development
The unique structural features of N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide and its metal complexes open doors to several advanced applications.
-
Catalysis: Copper complexes are known to be effective catalysts for a variety of organic transformations, including oxidation and cross-coupling reactions.[13][16] The complexes derived from this ligand could be screened for catalytic activity in reactions such as the oxidation of alcohols or the degradation of organic pollutants. The redox activity of the metal center is often key to this functionality.[17]
-
Medicinal Chemistry & Drug Development: The 1,3-benzodioxole moiety is a known pharmacophore, and many metal complexes exhibit enhanced biological activity compared to the free ligands.[3][6] These complexes could be investigated for their potential as:
-
Anticancer Agents: Many copper complexes show promising antitumor activity through mechanisms like oxidative stress induction or enzyme inhibition.[4][18]
-
Antimicrobial Agents: The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.[7]
-
-
Materials Science: The bidentate nature of the ligand allows for the potential construction of coordination polymers or Metal-Organic Frameworks (MOFs) if linked with appropriate bridging co-ligands. These materials have applications in gas storage, separation, and sensing.
References
-
Zhu, L., Li, J., Yang, J., & Au-Yeung, H. Y. (2020). Cross dehydrogenative C–O coupling catalysed by a catenane-coordinated copper(I). Chemical Science. Available at: [Link]
-
Kalyanasundaram, K., & Grätzel, M. (2021). Copper Coordination Complexes for Energy-Relevant Applications. MDPI. Available at: [Link]
-
Kirillov, A. M., et al. (2018). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. Molecules. Available at: [Link]
-
Das, S., et al. (2020). Polymorphs of a copper coordination compound: interlinking active sites enhance the electrocatalytic activity of the coordination polymer compared to the coordination complex. Semantic Scholar. Available at: [Link]
-
Zhang, M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. Available at: [Link]
-
Hawash, M., et al. (2020). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Available at: [Link]
-
Letelier, J. R., et al. (2020). Copper catalysis with redox-active ligands. PMC. Available at: [Link]
-
Agrawal, Y. K. (2014). Synthesis, characterization and analytical applications of copper(II) N-hydroxyamidines complex. ResearchGate. Available at: [Link]
-
Huminiecki, L., et al. (2021). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. PMC. Available at: [Link]
-
Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC. Available at: [Link]
-
Shejul, S. S., et al. (2010). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Asian Journal of Chemistry. Available at: [Link]
-
Singh, P., et al. (2016). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. PMC. Available at: [Link]
-
Al-Jibouri, M. N. (2018). Coordination Modes of Hydroxamic Acids in Tin - An Overview. Scientific Eminence Group. Available at: [Link]
-
Patrício, A. R., et al. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC. Available at: [Link]
-
Gorobet, N., et al. (2021). Metal Complexes As Promising Agents For Biomedical Applications. ResearchGate. Available at: [Link]
-
Li, H., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PMC. Available at: [Link]
-
Li, H., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Füstös, M. B., et al. (2020). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Liu, B., et al. (2019). The coordination modes of the ligands in complexes 1–6. ResearchGate. Available at: [Link]
-
Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Semantic Scholar. Available at: [Link]
-
McQuade, L. E., & Lippard, S. J. (2021). Metal Complexes for Therapeutic Applications. PMC. Available at: [Link]
-
Hadjikakou, S. K., & Hadjiliadis, N. (2009). Copper and Its Complexes in Medicine: A Biochemical Approach. PMC. Available at: [Link]
-
Leovac, V. M., et al. (2007). Coordination mode of the ligands. ResearchGate. Available at: [Link]
-
Sharma, R., et al. (2015). Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. Prime Scholars. Available at: [Link]
-
Füstös, M. B., et al. (2020). Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate. Available at: [Link]
-
PubChem. (2024). 1,3-Benzodioxole-5-carboxamide. PubChem. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PMC. Available at: [Link]
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- 9. N-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE | 4720-72-3 [chemicalbook.com]
- 10. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper catalysis with redox-active ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross dehydrogenative C–O coupling catalysed by a catenane-coordinated copper( i ) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05133K [pubs.rsc.org]
- 17. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acylation of Benzodioxole Amidoxime
Welcome to the technical support center for the acylation of benzodioxole amidoxime. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and minimize the formation of unwanted side products. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the acylation of benzodioxole amidoxime. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low Yield of the Desired O-Acyl Benzodioxole Amidoxime
-
Potential Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting amidoxime.
-
Extend Reaction Time: Continue the reaction until the starting material is no longer detectable.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. Be cautious, as higher temperatures can sometimes promote side reactions.
-
Optimize Stoichiometry: Ensure you are using an appropriate excess of the acylating agent (typically 1.1 to 1.5 equivalents).
-
-
-
Potential Cause 2: Hydrolysis of the Acylating Agent
-
Explanation: Acyl chlorides and anhydrides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1] This reduces the amount of acylating agent available to react with the amidoxime.
-
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Fresh Reagents: Use freshly opened or properly stored acylating agents.
-
-
-
Potential Cause 3: Instability of the O-Acyl Amidoxime Intermediate
-
Explanation: The desired O-acyl amidoxime can be unstable and may decompose or rearrange under the reaction or workup conditions.[2]
-
Solutions:
-
Mild Workup: Use a mild aqueous workup, avoiding strong acids or bases. A quick wash with cold, dilute sodium bicarbonate solution can be effective.
-
Lower Temperature: Perform the reaction and workup at lower temperatures (e.g., 0°C or even -20°C) to enhance the stability of the product.
-
-
Issue 2: Predominant Formation of the N-Acylated Side Product
-
Potential Cause 1: Reaction Conditions Favoring N-Acylation
-
Explanation: The amidoxime group has two nucleophilic sites: the nitrogen of the amino group and the oxygen of the oxime. The selectivity between N- and O-acylation is highly dependent on the reaction conditions.[3] Generally, the nitrogen atom is more nucleophilic, which can lead to the undesired N-acylated product.[4]
-
Solutions:
-
Choice of Base: The choice of base is critical. Sterically hindered non-nucleophilic bases, such as diisopropylethylamine (DIPEA), can favor O-acylation by deprotonating the hydroxyl group without competing in the acylation reaction. Less hindered bases like triethylamine may favor N-acylation.[5]
-
Solvent Effects: The solvent can influence the nucleophilicity of the N and O atoms. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Polar aprotic solvents like DMF or DMSO might favor N-acylation in some cases.[6]
-
Temperature Control: Lower reaction temperatures (e.g., 0°C to room temperature) often favor O-acylation.
-
-
-
Potential Cause 2: Thermodynamic vs. Kinetic Control
-
Explanation: N-acylation is often the kinetically favored pathway due to the higher intrinsic nucleophilicity of the nitrogen atom. The O-acylated product may be the thermodynamically more stable product under certain conditions.
-
Solutions:
-
Equilibration: In some cases, allowing the reaction to stir for a longer period at a slightly elevated temperature might allow for the conversion of the kinetic N-acyl product to the thermodynamic O-acyl product, though this is not always feasible and can lead to other side reactions. Careful optimization is required.
-
-
Issue 3: Formation of Cyclized Byproducts (e.g., 1,2,4-Oxadiazoles)
-
Potential Cause: In-situ Cyclodehydration of the O-Acyl Intermediate
-
Explanation: The initially formed O-acyl amidoxime can undergo intramolecular cyclodehydration to form a 1,2,4-oxadiazole, especially at elevated temperatures or in the presence of a strong base.[2]
-
Solutions:
-
Strict Temperature Control: Maintain a low reaction temperature throughout the acylation process.
-
Use a Non-Nucleophilic Base: Employ a base that is strong enough to deprotonate the amidoxime but does not actively promote the subsequent cyclization. DIPEA is often a good choice.
-
One-Pot vs. Two-Step: If the goal is the O-acyl amidoxime, avoid conditions designed for one-pot oxadiazole synthesis, which intentionally drive the cyclization.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for benzodioxole amidoxime acylation and its common side reactions?
The acylation of benzodioxole amidoxime involves the nucleophilic attack of either the oxygen or the nitrogen atom of the amidoxime group on the electrophilic carbonyl carbon of the acylating agent. The desired pathway is O-acylation. The most common side reaction is the competing N-acylation.
Caption: Competing pathways in benzodioxole amidoxime acylation.
Q2: How do I choose the optimal acylating agent, base, and solvent?
The optimal conditions depend on the specific substrate and desired outcome. Here is a general guide:
| Parameter | Recommendation for Selective O-Acylation | Rationale |
| Acylating Agent | Acyl chloride or a pre-activated carboxylic acid (e.g., with a coupling agent like EDCI).[7] | Acyl chlorides are highly reactive, allowing for lower reaction temperatures.[1] Activated acids offer a milder alternative. |
| Base | A non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. | Minimizes competition with the amidoxime as a nucleophile and can favor deprotonation of the -OH group.[5] |
| Solvent | Anhydrous aprotic solvents such as DCM, THF, or acetonitrile. | These solvents are less likely to interfere with the reaction and can be easily dried.[6] |
| Temperature | 0°C to room temperature. | Lower temperatures generally improve the selectivity for O-acylation and enhance the stability of the product.[8] |
Q3: What are the key spectroscopic differences between O- and N-acylated benzodioxole amidoximes?
Distinguishing between the O- and N-acylated isomers is crucial and can typically be achieved using NMR and IR spectroscopy.
-
¹H NMR:
-
O-Acyl Isomer: The protons of the -NH₂ group will appear as a distinct singlet or two separate signals, typically in the range of 5-7 ppm.
-
N-Acyl Isomer: The -NH- proton will appear as a singlet, often at a different chemical shift than the -NH₂ protons of the O-acyl isomer. The -OH proton will also be present.
-
-
¹³C NMR:
-
The chemical shift of the amidoxime carbon (C=N) will differ between the two isomers.
-
-
FTIR:
-
O-Acyl Isomer: Look for characteristic N-H stretching bands of the primary amine (typically two bands around 3300-3500 cm⁻¹).
-
N-Acyl Isomer: A single N-H stretch for the secondary amide will be observed, along with a broad O-H stretch. The carbonyl (C=O) stretching frequency may also differ slightly between the two isomers.
-
Q4: How can I effectively monitor the progress of my reaction?
-
TLC: This is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any major byproducts. The O- and N-acylated products will likely have different Rf values.
-
LC-MS: For more accurate monitoring, LC-MS can be used to track the disappearance of the starting material's mass and the appearance of the product's mass. This is particularly useful for identifying the formation of multiple products.
Experimental Protocols
Protocol 1: General Procedure for Selective O-Acylation
This protocol is a starting point and may require optimization for your specific acylating agent.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzodioxole amidoxime (1.0 eq.).
-
Dissolution: Dissolve the amidoxime in anhydrous DCM (or another suitable aprotic solvent).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DIPEA (1.5 eq.) dropwise and stir for 10-15 minutes.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise as a solution in anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0°C and gradually warm to room temperature while monitoring by TLC.
-
Workup: Once the reaction is complete, quench with a cold, saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A workflow for troubleshooting common acylation issues.
References
-
ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the.... Retrieved from [Link][6]
-
Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Pharmaceuticals, 16(10), 1448. [Link][7]
-
Frontiers in Bioengineering and Biotechnology. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. [Link][8]
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link][4]
-
Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... [Link][1]
-
Pediaa. (2020). Difference Between O Acylation and N Acylation. [Link][3]
Sources
- 1. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. differencebetween.com [differencebetween.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
Technical Support Center: Optimizing Solvent Selection for Piperonylamidoxime Reactions
Executive Summary & Chemical Profile[1]
Piperonylamidoxime is a critical intermediate, primarily utilized in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles —a pharmacophore essential for bioisosteric replacement of esters and amides in drug discovery.
The piperonyl moiety (1,3-benzodioxole) introduces specific solubility constraints compared to simple benzamidoximes. It is electron-rich, enhancing the nucleophilicity of the amidoxime oxygen, but also making the system sensitive to strong acidic conditions which can cleave the acetal bridge.
This guide moves beyond basic "recipes" to provide a mechanistic understanding of how solvent polarity, dielectric constant, and proton-transfer capabilities dictate reaction success.
Solvent Selection Decision Matrix
The choice of solvent is not merely about dissolving the solid; it dictates the reaction pathway (O-acylation vs. Cyclization) and the isolation strategy.
Visual: Solvent Selection Decision Tree
Caption: Decision tree for selecting solvents based on thermodynamic requirements (thermal cyclization) vs. kinetic activation (DMSO superbase systems).
Module A: Solubility & Stability (The Basics)
Q: Why does Piperonylamidoxime precipitate out of my standard organic solvents (DCM, Hexane)?
A: Amidoximes possess a dual nature: a lipophilic aromatic ring (piperonyl) and a highly polar amidoxime head (–C(NH2)=NOH).
-
The Science: The amidoxime group forms strong intermolecular hydrogen bond networks (dimers), similar to carboxylic acids but more robust. Non-polar solvents like Hexane or low-polarity solvents like Dichloromethane (DCM) cannot disrupt these H-bonds.
-
Recommendation: Use Dipolar Aprotic solvents (DMSO, DMF) to disrupt H-bonding via dipole interaction, or Protic solvents (MeOH, EtOH) to solvate via H-bond donation.
Solubility Profile Table:
| Solvent | Solubility Rating | Primary Use Case | Risk Factor |
| DMSO | Excellent (>100 mg/mL) | One-pot reactions, Library synthesis | High boiling point (hard to remove) |
| Ethanol | Good (Heat required) | Recrystallization, Initial synthesis | Nucleophilic competition (low risk) |
| Toluene | Poor (Cold) / Good (Hot) | Thermal Cyclization (Dean-Stark) | Precipitation upon cooling |
| Water | Poor | Workup / Precipitation | pH dependent solubility |
Module B: Reaction Optimization (1,2,4-Oxadiazole Synthesis)
This is the primary application. The reaction involves O-acylation followed by cyclodehydration.[1]
Workflow 1: The "Superbase" Method (Recommended)
Best for: High yields, room temperature, preventing thermal degradation.
The Protocol:
-
Solvent: DMSO (Anhydrous).
-
Base: Powdered NaOH or KOH (creates a "superbase" medium in DMSO).
-
Mechanism: DMSO solvates the cation (
), leaving the amidoximate anion "naked" and highly nucleophilic. This allows the reaction to proceed at Room Temperature (20-25°C).
Troubleshooting Q&A:
-
Q: I see the O-acyl intermediate but no cyclization.
-
A: In DMSO/NaOH, cyclization is usually spontaneous. If it stalls, your DMSO may be "wet." Water solvates the anion, reducing its reactivity. Action: Use molecular sieves to dry DMSO or increase the base equivalents slightly.
-
-
Q: How do I isolate the product from DMSO?
-
A: Do not attempt to rotovap DMSO. Pour the reaction mixture into crushed ice/water (10x volume). The piperonyl-oxadiazole is lipophilic and will precipitate immediately. Filter and wash with water.
-
Workflow 2: The Thermal Dehydration Method (Traditional)
Best for: Scaling up, avoiding DMSO removal issues.
The Protocol:
-
Solvent: Toluene or Xylene.
-
Additive: Pyridine (catalytic) or molecular sieves.
-
Conditions: Reflux (110°C+).
Troubleshooting Q&A:
-
Q: My yield is low, and I see nitrile formation.
-
A: This is the "Nitrile Reversion" side reaction. At high temperatures, the O-acyl amidoxime can undergo fragmentation back to the nitrile and acid.
-
Fix: Switch to the DMSO method (lower temp) or ensure your acylating agent is highly activated (e.g., acid chloride) to speed up the forward reaction over the reversion.
-
Visual: Reaction Mechanism & Solvent Influence
Caption: Mechanistic pathway showing where solvent choice impacts the critical cyclization step vs. side reactions.
Module C: Green Chemistry & Modern Alternatives
Q: We need to replace DMF/DMSO due to toxicity concerns (REACH restrictions). What are the alternatives?
A:
-
Cyrene (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent. It mimics DMF's polarity but is derived from cellulose.
-
Caveat: Cyrene is sensitive to strong bases (can polymerize). Use with mild bases like
or for thermal cyclizations.
-
-
Ethanol/Water (Microwave Assisted):
-
Microwave irradiation allows the cyclization to occur in ethanol/water mixtures by superheating pockets of the solvent, avoiding the need for toxic high-boiling solvents.
-
-
Solvent-Free (Neat):
-
If reacting with a liquid ester, the reaction can be run neat at 100°C. This is the "greenest" option but requires careful temperature control to avoid charring the piperonyl ring.
-
References & Authority
-
Baykov, S. V., et al. (2023). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules, 28(6). Link
-
Key Insight: Establishes the DMSO/superbase protocol for room-temperature cyclization.
-
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(26). Link
-
Key Insight: Coupling agent optimization to avoid harsh solvents.
-
-
Dalinger, I. L., et al. (2016).[2] "Synthesis of 1,2,4-oxadiazoles containing nitro-groups in MOH/DMSO system." Mendeleev Communications.
-
Key Insight: Validation of the hydroxide/DMSO system for sensitive substrates.
-
-
Adib, M., et al. (2008). "Reaction of Amidoximes with Acid Chlorides: Solvent-Free Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters.
-
Key Insight: Green chemistry approaches eliminating solvent use.[3]
-
Sources
Technical Support Center: Benzodioxole Amidoxime Stabilization
Topic: Overcoming Thermal Decomposition During 1,2,4-Oxadiazole Synthesis Ticket ID: #BZ-AMIDOX-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Black Tar" Phenomenon
User Query: "I am attempting to cyclize a 3,4-(methylenedioxy)benzamidoxime into an oxadiazole using standard reflux conditions (toluene/pyridine). The reaction turns black, yields are <20%, and NMR shows a complex mixture of nitrile and urea byproducts. How do I stop this decomposition?"
Scientist’s Executive Summary: The issue you are facing is likely the Tiemann Rearrangement , accelerated by the electron-rich nature of the benzodioxole ring. Amidoximes are thermally labile. When heated, particularly during the acylation/cyclization step, they do not just "fail to react"—they actively rearrange into thermodynamically stable (and useless) urea derivatives or revert to nitriles.
Because the benzodioxole group is strongly electron-donating, it stabilizes the migratory transition state, making your specific molecule significantly more prone to this rearrangement than standard phenyl amidoximes. Heat is your enemy here. You must switch to Room Temperature (RT) activation methods.
Module 1: Diagnostic & Mechanism (Why It Fails)
FAQ: What exactly is happening in my flask?
When you heat an O-acylamidoxime (the intermediate formed before cyclization), two competing pathways exist:
-
The Desired Path: Dehydration to form the 1,2,4-oxadiazole ring.
-
The Fatal Path (Tiemann Rearrangement): The R-group (benzodioxole) migrates from the carbon to the nitrogen, expelling the oxygen functionality to form a carbodiimide, which hydrates to a urea.
The Benzodioxole Factor: The migration step in the Tiemann rearrangement is nucleophilic. The electron-rich 3,4-methylenedioxy ring acts as a better migrating group, lowering the activation energy for decomposition.
Visualizing the Failure Mode
Figure 1: The mechanistic divergence. High thermal energy favors the rearrangement of electron-rich amidoximes into ureas/nitriles over the desired cyclization.
Module 2: The Solution (Protocols)
To solve this, we must decouple the activation energy from the thermal energy. We will use TBAF (Tetrabutylammonium fluoride) or CDI (1,1'-Carbonyldiimidazole) to promote cyclization at or below room temperature.
Method A: The "Gold Standard" (TBAF-Mediated Cyclization)
Best for: High-value intermediates where yield is paramount.
The Logic: Fluoride ions (
| Parameter | Standard Thermal | TBAF Protocol (Recommended) |
| Temperature | 110°C (Reflux) | 20°C - 25°C (RT) |
| Time | 12 - 24 Hours | 1 - 3 Hours |
| Solvent | Toluene/Pyridine | THF (Anhydrous) |
| Typical Yield | 15 - 30% | 80 - 95% |
| Purity | Low (Requires Column) | High ( often crystallization) |
Step-by-Step Protocol:
-
Acylation (Formation of Intermediate):
-
Dissolve Benzodioxole Amidoxime (1.0 equiv) in anhydrous THF (0.2 M).
-
Add DIEA (N,N-Diisopropylethylamine) (1.2 equiv).
-
Cool to 0°C.[1]
-
Add Acid Chloride (1.1 equiv) dropwise.
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Checkpoint: Check TLC/LCMS. You should see the O-acyl intermediate (M+H typically + mass of acyl group). Do not heat.
-
-
Cyclization (The TBAF Step):
-
To the same reaction vessel (or after a quick aqueous workup if salts precipitate heavily), add 1.0 M TBAF in THF (1.0 - 1.5 equiv).
-
Stir at Room Temperature.
-
Monitor: Reaction is usually complete within 60 minutes.
-
Observation: The solution often turns from pale yellow to clear/orange. Darkening indicates decomposition—if this happens, cool to 0°C.
-
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x).
-
Wash organics with Brine, dry over Na₂SO₄.
-
Concentrate in vacuo (keep water bath <40°C).
-
Method B: The One-Pot CDI Approach
Best for: Rapid screening or when Acid Chlorides are unavailable.
The Logic: CDI activates the carboxylic acid to an acyl-imidazole. The amidoxime attacks this species. CDI then acts as a mild base to promote cyclization in polar aprotic solvents like DMSO or DMF, often without external heat.
Step-by-Step Protocol:
-
Activation:
-
Dissolve Carboxylic Acid (1.1 equiv) in anhydrous DMF or DMSO.
-
Add CDI (1.2 equiv) in one portion.
-
Note: Allow CO₂ evolution to cease (approx. 30 mins).
-
-
Coupling & Cyclization:
-
Add Benzodioxole Amidoxime (1.0 equiv).
-
Stir at RT for 2 hours.
-
Thermal Bump (Optional/Risky): If cyclization is slow (monitored by LCMS), heat to 50°C max. Do not exceed 60°C with benzodioxole derivatives.
-
Alternative: Add Potassium Carbonate (
, 2 equiv) to force cyclization at RT.
-
Module 3: Troubleshooting & Decision Tree
FAQ: I followed Method A, but my yield is still low. Why?
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Acyl chloride hydrolyzed before reacting. | Ensure THF is anhydrous. Check Acid Chloride quality. |
| O-Acyl Intermediate Persists | TBAF is wet or old. | Use fresh 1M TBAF in THF. Add molecular sieves to the reaction. |
| Product is Oily/Impure | Residual TBAF/Tetrabutylammonium salts. | These salts are lipophilic. Wash organic layer with water (5x) or filter through a short silica plug using 10% MeOH/DCM. |
| Explosive/Rapid Exotherm | Runaway decomposition. | STOP. Check DSC data (see Module 4). Reduce concentration. |
Workflow Decision Tree
Figure 2: Operational workflow for selecting the correct synthesis protocol based on reagent availability and reaction progress.
Module 4: Safety & Scale-Up (DSC Analysis)
Critical Warning: Amidoximes are precursors to explosives and propellants. Benzodioxole derivatives add metabolic stability but do not mitigate thermal hazards.
Thermal Safety Data (Representative)
Before scaling above 1 gram, you must evaluate the thermal profile.
| Parameter | Value (Typical for Amidoximes) | Implication |
| Onset Decomposition ( | 110°C - 130°C | Never heat reactor jacket >100°C. |
| Energy of Decomposition ( | > 300 J/g | High potential for thermal runaway. |
| TMR₂₄ (Time to Max Rate) | Low at 100°C | Process must be quenched immediately if cooling fails. |
Storage:
-
Store Benzodioxole Amidoxime at 2-8°C .
-
Protect from light (benzodioxoles can photo-oxidize).
-
Shelf life: ~6 months. If the solid turns yellow/brown, repurify before use.
References
-
Tiemann Rearrangement Mechanism
-
Hsieh, T. H., et al. "One-Pot Synthesis of N-Monosubstituted Ureas from Nitriles via Tiemann Rearrangement."[2] Journal of Organic Chemistry.
-
(Generalized citation for Tiemann mechanism context).
-
-
Room Temperature Cyclization (TBAF Method)
-
Gangloff, A. R., et al. "Synthesis of 1,2,4-Oxadiazoles at Ambient Temperature."[3] Tetrahedron Letters, 2001.
-
-
Benzodioxole/Amidoxime Stability & Synthesis
- Jakopin, Z., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry, 2008.
-
DSC & Thermal Safety of Amidoximes
- Charnwood Discovery. "DSC—Thermal Safety, Phase Transitions, Polymorphs."
(Note: While specific DSC data for every benzodioxole derivative is proprietary, the thermodynamic principles cited in Reference 4 apply generally to the amidoxime functional group class.)
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, a molecule of interest for its potential applications in medicinal chemistry, presents a unique set of challenges and insights in its ¹H NMR spectroscopic analysis. This guide provides an in-depth, comparative interpretation of its ¹H NMR spectrum, juxtaposing it with simpler, representative analogues to illuminate the spectral contributions of its constituent functional groups. By understanding the nuances of its spectral features, researchers can gain a deeper appreciation for the structural information encoded within the ¹H NMR data of complex molecules.
Predicted ¹H NMR Spectrum of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
While a publicly available experimental spectrum for N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is not readily accessible, a highly accurate prediction can be constructed by analyzing the known spectral data of its core components: the 1,3-benzodioxole ring system and the N'-hydroxycarboximidamide functional group.
Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR spectrum in a common deuterated solvent like DMSO-d₆ would exhibit the following key features:
-
Aromatic Protons (Benzodioxole Moiety): Three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm). Due to the substitution at the 5-position, the protons on the benzene ring will display a specific splitting pattern.
-
Methylenedioxy Protons: A characteristic singlet for the two protons of the -OCH₂O- group, expected to appear around δ 6.0 ppm.[1][2]
-
N'-hydroxycarboximidamide Protons:
-
A broad singlet corresponding to the amino (-NH₂) protons.
-
A singlet for the hydroxyl (-OH) proton, the chemical shift of which can be highly variable and dependent on concentration and solvent.[3]
-
Comparative Spectral Analysis: Unraveling the Molecular Puzzle
To substantiate the predicted spectrum and provide a robust framework for interpretation, we will compare it with the experimental ¹H NMR data of two key structural analogues: 1,3-Benzodioxole and N'-Hydroxyacetamidine.
The Benzodioxole Signature: Insights from 1,3-Benzodioxole
The ¹H NMR spectrum of unsubstituted 1,3-benzodioxole provides a baseline for understanding the signals arising from the bicyclic ring system in our target molecule.
Table 1: ¹H NMR Data Comparison of the Benzodioxole Moiety
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| 1,3-Benzodioxole | Aromatic (4H) | ~6.8 | Multiplet |
| Methylenedioxy (2H) | ~5.9-6.0 | Singlet | |
| N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide (Predicted) | Aromatic (H-4, H-6, H-7) | 6.8 - 7.3 | Multiplets |
| Methylenedioxy (2H) | ~6.0 | Singlet |
The carboximidamide substituent at the 5-position of the benzodioxole ring in the target molecule will induce a downfield shift of the adjacent aromatic protons due to its electron-withdrawing nature.[4] This leads to a more complex splitting pattern in the aromatic region compared to the simple multiplet observed for the unsubstituted 1,3-benzodioxole.
The N'-Hydroxycarboximidamide Moiety: Learning from N'-Hydroxyacetamidine
N'-Hydroxyacetamidine serves as an excellent model for the N'-hydroxycarboximidamide functional group, allowing for the confident assignment of the labile protons.
Table 2: ¹H NMR Data Comparison of the N'-Hydroxycarboximidamide Moiety
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| N'-Hydroxyacetamidine (in DMSO-d₆) | -NH₂ (2H) | ~5.33 | Broad Singlet |
| -OH (1H) | ~8.65 | Singlet | |
| N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide (Predicted in DMSO-d₆) | -NH₂ (2H) | 5.0 - 6.0 | Broad Singlet |
| -OH (1H) | 8.5 - 9.5 | Singlet |
The chemical shifts for the -NH₂ and -OH protons in N'-Hydroxyacetamidine provide a strong basis for predicting their positions in the target molecule's spectrum.[5] These protons are exchangeable with deuterium, a characteristic that can be confirmed experimentally by adding a drop of D₂O to the NMR sample, which would cause these signals to disappear.[3]
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds such as N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide and its analogues, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Visualizing the Structural-Spectral Relationship
The following diagrams illustrate the structure of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide and the key through-bond connectivities that give rise to the predicted ¹H NMR spectrum.
Caption: Molecular structure of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide.
Caption: Predicted ¹H NMR signal assignments for the target molecule.
Conclusion
The interpretation of the ¹H NMR spectrum of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is greatly facilitated by a comparative approach. By dissecting the molecule into its fundamental building blocks and analyzing the spectra of appropriate analogues, a confident and detailed assignment of all proton signals can be achieved. This guide underscores the power of comparative spectroscopic analysis in the structural elucidation of complex organic molecules, a critical skill for professionals in the fields of chemical research and drug development.
References
-
PubChem. 1,3-Benzodioxole. [Link]
-
SpectraBase. 1,3-benzodioxole-5-methanaminium, N-[2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl]-, chloride. [Link]
-
SpectraBase. 1,3-Benzodioxole. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]
-
ResearchGate. 1 H-NMR Spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]
-
PubChem. 1,3-Benzodioxole, 5-nitro-. [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
Chemistry Connected. NMR shifts 1H -general.cdx. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
PubChem. N-Hydroxyacetamidine. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
NIST WebBook. 1,3-Benzodioxole. [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Sources
Technical Comparison: Piperonylamidoxime vs. Benzamidoxime in Heterocyclic Synthesis
[1]
Executive Summary
This guide provides a technical analysis comparing Piperonylamidoxime (3,4-methylenedioxybenzamidoxime) and Benzamidoxime as pharmacophore precursors.[1] While both serve as critical building blocks for 1,2,4-oxadiazoles, their reactivity profiles diverge significantly due to the electronic influence of the 3,4-methylenedioxy bridge.
Key Takeaway: Piperonylamidoxime exhibits enhanced nucleophilicity and lipophilicity compared to benzamidoxime, making it the superior choice for developing blood-brain barrier (BBB) permeable ligands, albeit with altered cyclization kinetics that require modified reaction conditions.[1]
Physicochemical Profile
The structural difference lies in the 1,3-benzodioxole moiety of piperonylamidoxime, which acts as a rigid, electron-rich system compared to the unsubstituted phenyl ring of benzamidoxime.
| Property | Benzamidoxime | Piperonylamidoxime | Impact on Application |
| CAS Number | 613-92-3 | 19503-26-5 | Identification |
| Molecular Weight | 136.15 g/mol | 180.16 g/mol | Piperonyl variants add steric bulk.[1] |
| Electronic Effect ( | 0.00 (Reference) | ~ -0.15 (Electron Donating) | Increases basicity of the amidoxime headgroup.[1] |
| pKa (Conjugate Acid) | ~4.7 - 5.0 | ~5.2 - 5.6 (Estimated) | Piperonylamidoxime is more basic; protonates more readily.[1] |
| Solubility (Water) | ~13.5 g/L | < 1.0 g/L (Poor) | Piperonyl requires organic co-solvents (THF, EtOH).[1] |
| Lipophilicity (LogP) | ~0.6 | ~1.2 | Piperonyl derivatives show improved membrane permeability.[1] |
Reactivity Analysis & Mechanistic Insight
Electronic Influence on Nucleophilicity
The reactivity of amidoximes is governed by the amphoteric nature of the functional group (
-
Benzamidoxime: Acts as a standard baseline.[1] The phenyl ring provides mild resonance stabilization but lacks strong inductive push/pull.[1]
-
Piperonylamidoxime: The 3,4-methylenedioxy group is a strong electron-donating group (EDG) by resonance.[1] This electron density is delocalized into the amidoxime system, increasing the electron density on the amino (
) and oxime oxygen.-
Result: Piperonylamidoxime reacts faster with electrophiles (e.g., acid chlorides, anhydrides) during the initial O-acylation step.[1]
-
Cyclization Kinetics (Formation of 1,2,4-Oxadiazoles)
The synthesis of 1,2,4-oxadiazoles typically proceeds via an O-acylamidoxime intermediate, followed by dehydration/cyclization.
-
Step 1 (O-Acylation): Piperonylamidoxime is faster due to higher nucleophilicity.[1]
-
Step 2 (Cyclization): This step involves the nucleophilic attack of the amidine nitrogen onto the carbonyl carbon. The electron-donating nature of the piperonyl group increases the nucleophilicity of the nitrogen, generally accelerating the cyclization step compared to electron-deficient analogs (e.g., 4-nitrobenzamidoxime).
Visualization of Reaction Pathways
The following diagram illustrates the comparative reaction pathways and the electronic influence on the transition states.
Figure 1: Comparative reaction pathways showing the accelerated acylation and cyclization kinetics of Piperonylamidoxime due to electron-donating effects.
Experimental Protocols
Protocol A: Synthesis of Amidoximes (General Procedure)
This protocol is applicable to both substrates, but solvent adjustments are noted.
Reagents:
-
Nitrile (Benzonitrile or Piperonylonitrile): 10 mmol[1]
-
Hydroxylamine hydrochloride (
): 30 mmol (3.0 eq)[1] -
Sodium Carbonate (
) or Triethylamine ( ): 15 mmol (1.5 eq)[1] -
Solvent: Ethanol/Water (2:1 v/v) for Benzonitrile; Ethanol (abs) for Piperonylonitrile.[1]
Procedure:
-
Dissolution: Dissolve hydroxylamine HCl and base in the solvent. Stir for 15 min at Room Temperature (RT).
-
Addition: Add the nitrile dropwise.[1]
-
Note: Piperonylonitrile may require gentle warming to dissolve fully in ethanol.[1]
-
-
Reflux: Heat the mixture to reflux (
). -
Workup: Evaporate ethanol. Add ice water.
Protocol B: Comparative Cyclization to 1,2,4-Oxadiazoles
One-pot synthesis using carboxylic acids.
Reagents:
-
Amidoxime (Benz- or Piperonyl-): 1.0 mmol[1]
-
Carboxylic Acid (
): 1.1 mmol[1] -
Coupling Agent (EDC or CDI): 1.2 mmol[1]
-
Solvent: DMF or Dioxane (
)[1]
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid and CDI in DMF. Stir at RT for 30 min to form the active acyl-imidazole.
-
Coupling: Add the Amidoxime.
-
Cyclization: Heat the reaction mixture to
for 2-4 hours. -
Isolation: Pour into brine and extract with Ethyl Acetate.
-
Critical Difference: Piperonyl derivatives require thorough washing with
to remove unreacted acid, as they are prone to co-eluting with lipophilic impurities.[1]
-
Selection Guide: When to Use Which?
Use the following decision logic to select the appropriate pharmacophore precursor for your study.
Figure 2: Decision matrix for selecting between Benzamidoxime and Piperonylamidoxime based on solubility and biological targets.
References
-
Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[1] Journal of Organic Chemistry. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chemical Reviews. Link[1]
-
Baidya, M., et al. (2007). Nucleophilicities of Amino Acids and Peptides.[1] Organic & Biomolecular Chemistry. Link
-
Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids.[1][3] Journal of the American Chemical Society.[1][2] Link
-
Williams, R. (2022). pKa Data Compiled by R. Williams.[1] Organic Chemistry Data. Link
Safety Operating Guide
Personal protective equipment for handling N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
[1]
CAS Number: 10591-14-7 Synonyms: Piperonylic amidoxime; N-Hydroxy-1,3-benzodioxole-5-carboximidamide Chemical Class: Amidoxime / Benzodioxole Derivative
Executive Safety Summary
Signal Word: WARNING (Based on structural analog analysis)
Handling N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide requires strict adherence to protocols designed for irritants and potential sensitizers . As an amidoxime intermediate, this compound possesses nucleophilic properties and thermal sensitivity. The benzodioxole moiety (methylenedioxy group) is a known pharmacophore that can interact with metabolic enzymes (CYP450), necessitating precautions against systemic absorption.[1]
Immediate Action Required:
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile) is mandatory for solution-phase handling.
-
Incompatibility: Strictly segregate from strong oxidizing agents and acid chlorides to prevent uncontrolled exothermic decomposition.
Hazard Analysis & Risk Assessment
To ensure scientific integrity, we analyze the hazard based on the functional groups, as specific toxicological data for this intermediate is often limited in public repositories.[1]
| Functional Group | Associated Hazard | Mechanism of Action |
| Amidoxime ( | Skin/Eye Irritation, Thermal Instability | Nucleophilic attack on mucous membranes; potential for hydrolysis to hydroxamic acids or decomposition to nitriles at high heat. |
| Benzodioxole (1,3-Dioxole ring) | Systemic Toxicity (Oral/Inhalation) | The methylene bridge is metabolically active; analogs are often classified as Harmful if Swallowed (H302).[1] |
| Solid State (Powder) | Respiratory Sensitization | Fine particulates can act as mechanical irritants or chemical sensitizers in the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale based on the operational intensity. Do not rely on a "one size fits all" approach.
PPE Selection Protocol[1][2]
| Protection Zone | Low Intensity (Weighing <100 mg) | High Intensity (Synthesis/Scale-up >1g) | Technical Justification |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Fume Hood + N95 (if outside hood for transport) | Engineering controls are primary. Respirators are secondary safeguards against particulate drift during transfer. |
| Hand Protection | Single Nitrile (0.11 mm / 4 mil) | Double Nitrile or Laminate (Barrier) | Benzodioxole derivatives can permeate thin nitrile over time. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles (Indirect Vent) | Amidoximes are crystalline solids; dust ingress into the eye causes severe mechanical and chemical irritation. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Sleeve Covers | Prevents wrist-gap exposure where gloves meet the lab coat cuff. |
Diagram 1: PPE Decision Logic
The following decision tree illustrates the logic flow for selecting PPE based on the physical state of the chemical.
Operational Protocols (SOP)
A. Weighing & Transfer (Solid State)
Context: Static electricity can cause amidoxime powders to disperse unexpectedly.
-
Preparation: Place the analytical balance inside the fume hood or use a localized powder containment hood.
-
Static Control: Use an antistatic gun or polonium strip near the weighing boat. Benzodioxole derivatives are organic dielectrics and accumulate charge.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or unintended catalytic decomposition of impurities.
-
Decontamination: Immediately wipe the balance area with a chemically compatible solvent (Ethanol or Isopropanol) on a disposable wipe.
B. Solubilization & Reaction Setup
Context: Amidoximes are nucleophiles. They react with electrophiles (acid chlorides, anhydrides).[1]
-
Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.
-
Addition Rate: If reacting with an electrophile, add the electrophile to the amidoxime solution slowly at
to control exotherms. -
Visual Check: Watch for rapid color changes (darkening often indicates decomposition) or gas evolution (
or ).
C. Emergency Response: Spills
Do not use water immediately on large solid spills , as this creates a spreadable solution.
-
Isolate: Evacuate the immediate area (radius: 3 meters).
-
PPE Upgrade: Wear goggles and double gloves.
-
Containment: Cover the powder with a dry absorbent pad or use a dust-free sweeping compound.
-
Cleanup: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Toxic Organic Solid."
Waste Disposal & Environmental Compliance
Proper disposal is critical. Amidoximes must not be mixed with waste streams containing strong acids or oxidizers.
Diagram 2: Waste Segregation Workflow
Disposal Protocol:
-
Labeling: Clearly tag waste containers with the full chemical name. Do not use abbreviations (e.g., "Amidoxime").
-
Segregation: Keep separate from nitric acid waste streams.
-
Destruction: The preferred method is High-Temperature Incineration with scrubber systems (to handle nitrogen oxides).
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10248236 (Piperonylic amidoxime). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from .
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
-
European Chemicals Agency (ECHA). C&L Inventory: 1,3-benzodioxole derivatives hazard classification. Retrieved from .
Disclaimer: This guide is intended for use by qualified scientific personnel. Always consult your facility's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) provided by your supplier before handling.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
